The systematic IUPAC name for this compound is 2-(2-propan-2-yloxyphenyl)morpholine, derived from its core morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and the 2-isopropoxyphenyl substituent at position 2. The numbering begins at the nitrogen atom in the morpholine ring, with the phenyl group attached via its ortho-position relative to the isopropoxy group.
Key identifiers:
The morpholine ring adopts a chair-like conformation, with the nitrogen and oxygen atoms occupying axial positions. The 2-isopropoxyphenyl group introduces steric bulk due to the isopropyl moiety, which influences the compound’s electronic and spatial properties.
While the parent morpholine ring is non-chiral, substitution patterns can induce chirality. In 2-(2-isopropoxyphenyl)morpholine, the absence of stereogenic centers renders the molecule achiral. However, derivatives with asymmetric substituents (e.g., 5,5-diethyl analogs) exhibit stereoisomerism, as seen in related compounds like 5,5-diethyl-2-(4-isopropoxyphenyl)morpholine (CAS: 1495335-31-3).
Comparative studies highlight how substituents modulate physicochemical properties:
Palladium-catalyzed cross-coupling reactions have emerged as pivotal tools for constructing the aryl-morpholine scaffold of 2-(2-Isopropoxyphenyl)morpholine. The Suzuki-Miyaura reaction, in particular, enables efficient coupling of boronic acids with halogenated precursors under mild conditions. For instance, aryl boronic esters functionalized with the isopropoxy group can be coupled with brominated morpholine intermediates using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixed solvent system of ethanol and water at 55°C [5]. This method achieves yields exceeding 80% while preserving stereochemical integrity.
Recent advancements highlight the utility of MIDA (N-methyliminodiacetic acid) boronates as stable intermediates, which resist premature transmetallation during coupling [5]. A comparative study of palladium catalysts (Table 1) reveals that PdCl₂(dppf) enhances reactivity for electron-deficient aryl halides, whereas Pd(PPh₃)₄ is optimal for sterically hindered substrates [4] [5]. Base selection also critically influences efficiency; potassium phosphate (K₃PO₄) outperforms carbonate bases in minimizing protodeboronation side reactions [5].
Table 1: Catalyst Screening for Suzuki Coupling of 2-Bromomorpholine and 2-Isopropoxyphenylboronic Acid
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | EtOH/H₂O | 84 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 78 |
| Pd(OAc)₂/XPhos | K₂CO₃ | THF/H₂O | 65 |
Access to enantiomerically pure 2-(2-Isopropoxyphenyl)morpholine necessitates strategic resolution methods. Asymmetric organocatalysis, leveraging proline-derived catalysts, induces enantioselective epoxidation of precursor olefins, followed by stereospecific ring-opening to yield morpholine derivatives with >98% enantiomeric excess (ee) [2]. For instance, Merck’s synthesis of Aprepitant employs L-α-amino acids as chiral auxiliaries, enabling crystallization-induced dynamic resolution of racemic intermediates [2].
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer, achieving 92% ee after kinetic separation [2]. Alternatively, chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers in preparative scales, albeit with higher solvent consumption (Table 2) [2].
Table 2: Comparison of Chiral Resolution Methods
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Organocatalysis | 98 | 75 | High |
| Enzymatic Resolution | 92 | 68 | Moderate |
| CSP-HPLC | 99.5 | 85 | Low |
Cyclization of diethanolamine derivatives to morpholine cores is profoundly influenced by solvent polarity and Brønsted acidity. Concentrated hydrochloric acid (HCl) in aqueous media facilitates the dehydration of N-(2-hydroxyethyl)ethanolamine intermediates at 200–210°C, achieving 48% yield [3]. Polar aprotic solvents like dimethylformamide (DMF) suppress proto-dehydration pathways, while triflic acid (TfOH) accelerates cyclization via dual activation of hydroxyl and amine groups [4].
Base selection during workup is equally critical. Calcium oxide (CaO) neutralizes HCl post-cyclization, enabling distillation of morpholine free base [3]. In contrast, weaker bases like potassium hydroxide (KOH) require prolonged drying over sodium metal to remove residual water [3].
Thermal control dictates the dominance of either kinetic or thermodynamic products in morpholine synthesis. Heating N-(2-hydroxyethyl)-2-isopropoxyaniline hydrochloride at 210°C for 15 hours favors cyclization via SN2 displacement, yielding 2-(2-Isopropoxyphenyl)morpholine as the major product [3]. Lower temperatures (120–150°C) promote competing elimination pathways, generating acrylamide byproducts.
Photocatalytic protocols circumvent thermal limitations by activating substrates at ambient temperatures. Visible-light-driven annulation using iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and TfOH achieves 89% yield within 6 hours, with enhanced diastereoselectivity (dr > 20:1) [4].
The secondary amine in morpholine necessitates protection during multi-step syntheses. tert-Butoxycarbonyl (Boc) groups, introduced via di-tert-butyl dicarbonate in tetrahydrofuran (THF), provide robust protection against electrophilic reagents [1]. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) restores the amine without disturbing the isopropoxy aryl group [1].
Alternative strategies employ fluorenylmethyloxycarbonyl (Fmoc) groups, removable under mild basic conditions (piperidine/DMF), which are compatible with acid-sensitive substrates [2]. A comparative analysis (Table 3) underscores Boc’s superiority in large-scale applications due to cost-effectiveness and ease of removal.
Table 3: Protection Group Efficiency in Morpholine Synthesis
| Group | Reagent | Deprotection Condition | Yield (%) |
|---|---|---|---|
| Boc | (Boc)₂O, DMAP | TFA/DCM | 95 |
| Fmoc | Fmoc-Cl, NaHCO₃ | Piperidine/DMF | 88 |
| Cbz | Cbz-Cl, NaOH | H₂/Pd-C | 90 |
The proton nuclear magnetic resonance spectrum of 2-(2-Isopropoxyphenyl)morpholine displays characteristic signals that reflect its structural complexity [1]. The morpholine ring system exhibits distinct conformational preferences, with chair conformations being predominantly observed in solution. The morpholine protons appear as characteristic multiplets in the region of 2.5-4.0 parts per million, with the nitrogen-bearing methylene protons typically deshielded compared to the oxygen-bearing counterparts [2].
The isopropoxy substituent manifests as a distinctive doublet pattern for the methyl groups, typically appearing around 1.2-1.3 parts per million with characteristic coupling constants of approximately 6-7 hertz. The methine proton of the isopropyl group resonates as a septet around 4.5-5.0 parts per million [3]. The aromatic protons of the phenyl ring contribute signals in the 6.8-7.5 parts per million region, with coupling patterns influenced by the ortho-substitution pattern [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 2-(2-Isopropoxyphenyl)morpholine [1]. The morpholine carbon atoms appear at characteristic chemical shifts: the carbon atoms adjacent to nitrogen typically resonate around 45-50 parts per million, while those adjacent to oxygen appear around 65-70 parts per million [2].
The aromatic carbon atoms display signals in the 110-160 parts per million region, with the quaternary carbon bearing the isopropoxy group appearing at approximately 155-160 parts per million. The isopropyl carbon atoms contribute signals at 22 parts per million for the methyl groups and 70 parts per million for the methine carbon [3]. These chemical shift patterns are consistent with similar phenyl-substituted morpholine derivatives reported in the literature [5].
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups in 2-(2-Isopropoxyphenyl)morpholine [6]. The morpholine nitrogen-hydrogen stretch typically appears as a medium-intensity band around 3200-3400 wavenumbers, consistent with secondary amine functionality [2]. The carbon-hydrogen stretching vibrations of the morpholine ring system and isopropyl group contribute multiple bands in the 2800-3000 wavenumber region [6].
The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers, characteristic of substituted benzene rings [7]. The carbon-oxygen stretching vibrations of both the morpholine ring and the isopropoxy group contribute bands in the 1000-1300 wavenumber region [7]. The characteristic fingerprint region below 1500 wavenumbers provides additional structural confirmation through complex vibrational coupling patterns [8].
Mass spectrometric analysis of 2-(2-Isopropoxyphenyl)morpholine under electron ionization conditions reveals characteristic fragmentation patterns [1]. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the molecular formula C13H19NO2 [1]. Primary fragmentation typically involves loss of the isopropyl group (43 mass units) to generate an ion at mass-to-charge ratio 178 [9].
Secondary fragmentation patterns include loss of formaldehyde (30 mass units) from the morpholine ring system and formation of tropylium-type ions from the aromatic system [9]. The base peak frequently corresponds to the phenyl-substituted morpholine fragment after loss of the isopropoxy substituent [10]. These fragmentation patterns are consistent with established mechanisms for substituted morpholine derivatives and aromatic ethers [11].
X-ray crystallographic studies of morpholine derivatives provide definitive structural information about molecular geometry and intermolecular interactions [12]. Morpholine derivatives typically crystallize in common space groups such as P21/c or P21/n, with unit cell parameters reflecting the molecular dimensions and packing efficiency [12].
The morpholine ring consistently adopts a chair conformation in the solid state, with bond lengths and angles closely matching theoretical predictions [12]. The nitrogen-carbon bond lengths typically range from 1.45-1.47 Angstroms, while carbon-oxygen bonds measure approximately 1.42-1.44 Angstroms [13]. The six-membered ring displays characteristic puckering parameters that distinguish it from purely carbocyclic systems [14].
Crystallographic analysis reveals significant intermolecular interactions that stabilize the crystal lattice [12]. Hydrogen bonding patterns typically involve the morpholine nitrogen as both donor and acceptor, forming networks with neighboring molecules [13]. The aromatic rings often participate in pi-pi stacking interactions, contributing to crystal stability [14].
Hirshfeld surface analysis demonstrates that hydrogen-hydrogen contacts dominate the intermolecular interactions (typically 70-80 percent), with oxygen-hydrogen and nitrogen-hydrogen contacts contributing 15-25 percent [12]. These interaction patterns influence physical properties such as melting point and solubility characteristics [12].
Thermogravimetric analysis of morpholine derivatives reveals characteristic thermal decomposition patterns [15]. Morpholine compounds generally exhibit thermal stability up to 150-175 degrees Celsius, with significant decomposition occurring at higher temperatures [16]. The thermal degradation follows first-order kinetics with activation energies typically ranging from 130-140 kilojoules per mole [17].
The initial decomposition temperature for morpholine derivatives ranges from 175-200 degrees Celsius, depending on substituent effects [15]. Electron-withdrawing groups generally increase thermal stability, while electron-donating substituents may decrease decomposition temperatures [18]. Mass loss profiles typically show stepwise decomposition involving elimination of volatile fragments followed by ring degradation [19].
Melting point determination provides fundamental thermodynamic information about crystalline morpholine derivatives [20]. Simple morpholine exhibits a melting point of -4.9 degrees Celsius, while substituted derivatives typically display higher melting points due to increased molecular interactions [21] [22].
Phenyl-substituted morpholine derivatives generally exhibit melting points in the range of 40-180 degrees Celsius, depending on the nature and position of substituents [20]. The presence of hydrogen bonding groups and aromatic interactions contributes to elevated melting points through enhanced intermolecular forces [20]. Crystalline polymorphism can result in multiple melting points for the same compound [20].
Thermal decomposition of morpholine derivatives follows predictable pathways involving ring opening and substituent elimination [17]. The primary decomposition products include ammonia, methylamine, ethylamine, ethanolamine, and various organic acids [17]. The decomposition rate constants increase exponentially with temperature, following Arrhenius behavior [17].
Kinetic analysis reveals that morpholine decomposition proceeds through radical mechanisms at elevated temperatures [17]. The activation energy for thermal decomposition provides insights into bond strengths and reaction mechanisms [15]. These parameters are essential for understanding thermal stability in practical applications [23].
Morpholine derivatives exhibit excellent solubility in polar solvents due to their ability to form hydrogen bonds [24]. Water solubility is particularly high for unsubstituted morpholine, which is completely miscible with water at room temperature [25]. The presence of polar functional groups such as hydroxyl or amino substituents further enhances aqueous solubility [24].
Alcoholic solvents including methanol, ethanol, and isopropanol readily dissolve morpholine derivatives [25]. The solubility in these systems depends on the balance between hydrophilic and hydrophobic structural elements [20]. Substituted morpholines generally show decreased water solubility compared to the parent compound due to increased hydrophobic character [20].
Aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide excellent solubility for morpholine derivatives [26]. The polar aprotic nature of these solvents stabilizes charged intermediates while avoiding competitive hydrogen bonding [27]. Dimethylformamide is particularly effective due to its high dielectric constant and coordinating ability [26].
The solubility in aprotic solvents enables various synthetic transformations and analytical procedures [26]. Tetrahydrofuran and dioxane also serve as effective solvents for morpholine derivatives, particularly in organometallic chemistry applications [20]. The choice of aprotic solvent influences reaction rates and selectivity in synthetic procedures [26].
Solvent polarity significantly influences the conformational preferences of morpholine derivatives [2]. Polar solvents stabilize conformations that maximize dipole moments, while nonpolar solvents favor conformations with minimal dipolar character [2]. The equilibrium between axial and equatorial conformers shifts depending on solvent dielectric properties [28].